
8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene is an organic compound with the molecular formula C12H14 It is a derivative of acenaphthylene, characterized by the addition of a methyl group and the saturation of the acenaphthylene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene typically involves the hydrogenation of acenaphthylene derivatives. The process includes the following steps:
Hydrogenation: Acenaphthylene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Methylation: The hydrogenated product is then methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 or Cl2 in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Acenaphthylene: The parent compound, lacking the methyl group and saturation.
Acenaphthene: A fully saturated derivative of acenaphthylene.
Tetraphthen: Another derivative with different substitution patterns.
Uniqueness: 8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene is unique due to its specific structural modifications, which confer distinct chemical and physical properties
Properties
CAS No. |
62678-01-7 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
8-methyl-1,2,3,3a,4,5-hexahydroacenaphthylene |
InChI |
InChI=1S/C13H16/c1-9-5-6-10-3-2-4-11-7-8-12(9)13(10)11/h5-6,11H,2-4,7-8H2,1H3 |
InChI Key |
CWKKRZUDHKMTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3C2=C(CCC3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran](/img/structure/B14518790.png)

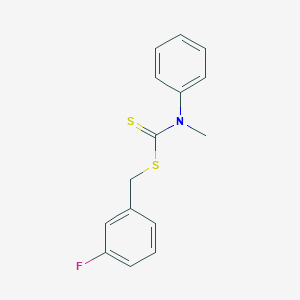
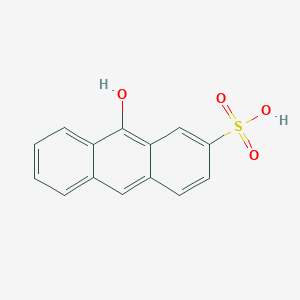
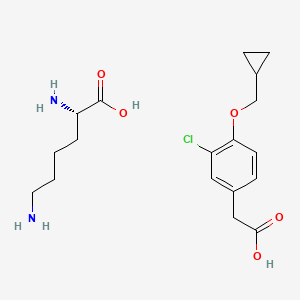
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one](/img/structure/B14518824.png)
![1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one](/img/structure/B14518828.png)

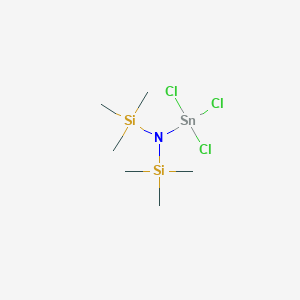
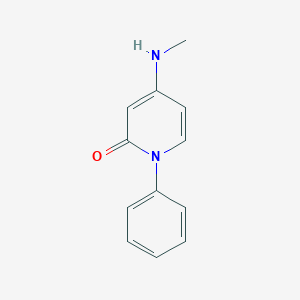
![2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one](/img/structure/B14518852.png)


![1-Nonyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14518874.png)
